N-Carbomethoxy proline

Catalog No.
S784941
CAS No.
74761-41-4
M.F
C7H11NO4
M. Wt
173.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Carbomethoxy proline

CAS Number

74761-41-4

Product Name

N-Carbomethoxy proline

IUPAC Name

(2S)-1-methoxycarbonylpyrrolidine-2-carboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1

InChI Key

PNXXTNFAEIJNDV-YFKPBYRVSA-N

SMILES

COC(=O)N1CCCC1C(=O)O

Canonical SMILES

COC(=O)N1CCCC1C(=O)O

Isomeric SMILES

COC(=O)N1CCC[C@H]1C(=O)O

Peptide Synthesis

N-CMP serves as a valuable building block in peptide synthesis, particularly for the incorporation of proline analogs. Proline's unique ring structure can disrupt the secondary structure of peptides. N-CMP offers a way to introduce proline-like functionalities without altering the peptide's overall conformation []. This allows researchers to study the impact of proline on protein folding and function.

Studies have employed N-CMP for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. By incorporating N-CMP, researchers can design peptidomimetics with improved stability and potency compared to their natural counterparts [].

Enzyme Studies

N-CMP can be used as a substrate or inhibitor for enzymes that interact with proline. By studying the interaction of enzymes with N-CMP compared to proline, researchers can gain insights into the enzyme's mechanism of action and substrate specificity []. This information is crucial for developing new drugs that target enzymes involved in various diseases.

XLogP3

0.5

UNII

SFB41ANL16

Sequence

P

Wikipedia

N-carbomethoxy proline

Dates

Modify: 2023-08-15

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